Product packaging for Acebutolol, (S)-(Cat. No.:CAS No. 68107-82-4)

Acebutolol, (S)-

Cat. No.: B107127
CAS No.: 68107-82-4
M. Wt: 336.4 g/mol
InChI Key: GOEMGAFJFRBGGG-HNNXBMFYSA-N
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Description

Significance of Chirality in Beta-Adrenergic Receptor Blocking Agents

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology, particularly for beta-adrenergic receptor blocking agents. nih.govualberta.ca These drugs typically possess at least one chiral center, leading to the existence of enantiomers (mirror-image stereoisomers). nih.govualberta.ca The biological environment, composed of chiral molecules like amino acids and sugars, creates a chiral medium where enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. psu.edu

For beta-blockers with a single chiral center, the interaction with beta-adrenergic receptors is highly stereoselective. nih.govualberta.ca The beta-blocking activity predominantly resides in the (S)- or (-)-enantiomer, which possesses a much greater binding affinity for the receptor compared to its (R)- or (+)-counterpart. nih.govchapman.edu This high degree of enantioselectivity is a defining feature of this drug class. nih.gov While the beta-blocking effect is highly stereoselective, other potential effects, such as membrane-stabilizing activity, may show less or no stereoselectivity. kup.at Despite the clear difference in activity, most beta-blockers, with a few exceptions, have been historically marketed and administered as racemic mixtures, containing a 1:1 ratio of the two enantiomers. ualberta.cachapman.edu This practice has prompted extensive research into the distinct properties of individual enantiomers to understand if the inactive (R)-enantiomer contributes to side effects or if its removal could lead to a better therapeutic profile. kup.at

Table 1: Stereoselectivity of Common Beta-Blockers

Beta-Blocker More Active Enantiomer Primary Receptor Selectivity
Acebutolol (B1665407) (S)-enantiomer β1-selective researchgate.netchapman.edunih.gov
Atenolol (B1665814) (S)-enantiomer β1-selective researchgate.netchapman.edu
Metoprolol (B1676517) (S)-enantiomer β1-selective chapman.edu
Propranolol (S)-enantiomer Non-selective kup.at

Overview of (S)-Acebutolol as a Cardioselective Beta-1 Adrenergic Receptor Antagonist with Intrinsic Sympathomimetic Activity (ISA)

Acebutolol is classified as a cardioselective, or beta-1 selective, adrenergic receptor antagonist. ncats.iodrugbank.comwikipedia.org This selectivity means it has a greater affinity for beta-1 receptors, which are predominantly located in cardiac muscle, than for beta-2 receptors found in bronchial and vascular musculature. nih.govhres.ca The beta-blocking activity of acebutolol is almost exclusively attributed to its (S)-enantiomer. researchgate.netnih.gov The activation of β1-receptors by catecholamines like epinephrine (B1671497) leads to an increase in heart rate and blood pressure. ncats.ionih.gov (S)-Acebutolol competitively blocks these receptors, thereby reducing the effects of sympathetic stimulation on the heart. ncats.iohres.ca

Table 2: Key Properties of (S)-Acebutolol

Property Description
Chemical Name (S)-N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide wikipedia.org
Molecular Formula C18H28N2O4 wikipedia.org
Molar Mass 336.43 g/mol wikipedia.org
Primary Target Beta-1 adrenergic receptor ncats.iodrugbank.com

| Pharmacological Action | Selective β1-receptor antagonist; Partial agonist (ISA) ncats.iodrugbank.comnih.gov |

Historical Context of Acebutolol Research and the Emergence of Stereoisomeric Focus

Acebutolol was first patented in 1967 and approved for medical use in 1973. wikipedia.org Like most beta-blockers of its era, it was developed and marketed as a racemic mixture of its (S)- and (R)-enantiomers. ualberta.ca The initial research and clinical use focused on the properties of this racemic mixture, establishing its efficacy as an antihypertensive and antiarrhythmic agent. wikipedia.orgnih.gov

The growing understanding of the importance of stereochemistry in drug action during the latter half of the 20th century led to a shift in focus. psu.edu Researchers began to investigate the distinct pharmacological and pharmacokinetic profiles of the individual enantiomers of many chiral drugs, including acebutolol. nih.gov Studies revealed that the beta-blocking potency resided in the (S)-enantiomer. nih.gov Subsequent research delved into the stereospecific metabolism and disposition of acebutolol, finding that the metabolism of the (R)-enantiomer to its metabolite, (R)-diacetolol, is stereoselective. nih.gov This stereoselective disposition contributes to the different plasma concentrations observed for the enantiomers after administration of the racemate. nih.gov The focus on the specific properties of (S)-Acebutolol is part of a broader trend in medicinal chemistry to develop enantiopure drugs, with the goal of improving therapeutic outcomes by maximizing desired activity and minimizing potential for adverse effects associated with the less active enantiomer. psu.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O4 B107127 Acebutolol, (S)- CAS No. 68107-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872933
Record name S-Acebutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68107-82-4
Record name Acebutolol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Acebutolol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBUTOLOL, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Synthesis and Chiral Resolution of Acebutolol

Chemoenzymatic Approaches for Enantiopure (R)- and (S)-Acebutolol Synthesis

Chemoenzymatic routes offer a powerful and environmentally conscious approach to producing enantiomerically pure acebutolol (B1665407). nih.govrsc.org These methods combine the selectivity of enzymes with the efficiency of chemical synthesis.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. nih.govresearchgate.net This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze a reaction with one enantiomer at a much faster rate than the other.

A notable chemoenzymatic approach involves the kinetic resolution of the racemic intermediate, (RS)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide. nih.gov Out of several commercially available lipases, two have shown significant enantioselectivity: Lipase (B570770) A from Candida antarctica (CAL-A) and Candida rugosa lipase (CRL). nih.govresearchgate.net Under optimized conditions, this enzymatic resolution can yield the (R)- and (S)- intermediates with high enantiomeric excess (ee). nih.gov Specifically, enantiomeric excesses of 99.9% for the (R)-intermediate and 96.8% for the (S)-intermediate have been achieved. nih.gov

Thermodynamic studies on Candida antarctica lipase B (CALB) have been conducted to understand the effect of temperature on its stability and activity during the kinetic resolution of acebutolol. researchgate.net The reaction rate was observed to decrease at temperatures above 40°C. researchgate.net

N-Alkylation Reactions in Enantiopure Synthesis

Following the enzymatic resolution and separation of the chiral intermediates, a subsequent N-alkylation step is employed to complete the synthesis of the enantiopure acebutolol. nih.gov The enantiomerically pure (R)- and (S)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide are reacted with isopropylamine (B41738). nih.gov This reaction leads to the formation of (R)- and (S)-acebutolol, respectively, with reported yields of 68% for the (R)-enantiomer and 72% for the (S)-enantiomer. nih.gov This final chemical step highlights the "chemo" aspect of the chemoenzymatic strategy.

Asymmetric Synthesis Methodologies for (R)- or (S)-Acebutolol

Asymmetric synthesis provides a direct route to a specific enantiomer, avoiding the need to separate a racemic mixture. google.comactascientific.com This approach involves the use of chiral catalysts or starting materials to control the stereochemical outcome of the reaction.

One patented asymmetric synthesis method for (R)- or (S)-acebutolol starts with p-aminoanisole and n-butyric acid to form N-(4-methoxyphenyl)-butyramide. google.com This is followed by a Fries rearrangement to produce 5-butyramide-2-hydroxyacetophenone. google.comresearchgate.net The key asymmetric step involves the reaction with either (S)- or (R)-epichlorohydrin in the presence of a phase transfer catalyst to create the chiral epoxide intermediate, R- or S-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone. google.com The final step is the reaction with isopropylamine in the presence of water to yield the desired enantiomer of acebutolol with a high optical purity. google.com

Stereoselective Intermediate Derivatization

A crucial aspect of asymmetric synthesis is the stereoselective derivatization of intermediates. In the synthesis of acebutolol, the reaction of 2-acetyl-4-n-butyramidophenol with the chiral building block, (S)-epichlorohydrin, is a key step. researchgate.net This condensation reaction, when carried out under optimized conditions, leads to the formation of the desired stereoisomer. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent at a controlled temperature of 20°C for 12 hours has been found to be effective. researchgate.net

Another approach involves the derivatization of acebutolol enantiomers with a chiral reagent, such as S-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomers that can be separated using chromatographic techniques. capes.gov.brnih.gov

Optical Purity Determination in Synthetic Routes

Determining the optical purity, or enantiomeric excess (ee), of the synthesized acebutolol is critical. google.comsciengine.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method for this analysis. google.com For instance, an OD-H chiral column can be used to analyze the product of an asymmetric synthesis, with reported e.e. values reaching up to 94%. google.com

Chiral Separation Techniques for Acebutolol Enantiomers

For racemic mixtures of acebutolol, various chiral separation techniques are employed to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) is a prominent method for this purpose. idosi.orgnih.gov

Direct separation can be achieved using chiral stationary phases (CSPs). idosi.orgnih.gov Macrocyclic antibiotic CSPs, such as those based on teicoplanin, have proven effective in resolving acebutolol enantiomers. idosi.org The separation is typically performed using a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (B128534). idosi.org Another effective CSP is cellulose (B213188) tris(4-methylbenzoate), where the mobile phase composition, including the use of additives like trifluoroacetic acid (TFA) and triethylamine (TEA), plays a crucial role in achieving separation. nih.gov

Indirect methods involve derivatizing the acebutolol enantiomers with a chiral agent to form diastereomers, which can then be separated on a non-chiral stationary phase. capes.gov.brnih.govidosi.org Reagents like S-(+)-naphthylethylisocyanate and (-)-menthyl chloroformate have been used for this purpose. idosi.org

Thin-layer chromatography (TLC) using a chiral selector, such as colistin (B93849) sulfate, also presents a viable method for the enantioresolution of acebutolol. researchgate.net

Table of Chromatographic Conditions for Acebutolol Enantiomer Separation

Technique Chiral Stationary Phase/Selector Mobile Phase Detection Reference
HPLC Teicoplanin macrocyclic antibiotic Methanol - glacial acetic acid - triethylamine (100:0.025:0.050, v/v/v) Fluorescence (Ex: 333 nm, Em: 470 nm) idosi.org
HPLC Cellulose tris(4-methylbenzoate) Mobile phase with TFA and TEA additives Not specified nih.gov
HPLC (Indirect) Normal-phase Not specified (after derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate) Fluorescence (220/389 nm) capes.gov.brnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a widely utilized technique for the enantiomeric separation of acebutolol. nih.gov This can be achieved through both direct and indirect methods. Direct methods involve the use of a chiral stationary phase (CSP), while indirect methods rely on the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govajptr.com

Macrocyclic antibiotics, such as teicoplanin, have proven to be effective chiral selectors for the enantiomeric resolution of various compounds, including acebutolol. idosi.orgresearchgate.netmdpi.comnih.gov Teicoplanin-based CSPs, like Chirobiotic T, are particularly successful due to their complex structures, which contain multiple stereogenic centers and functional groups capable of diverse interactions necessary for enantioselectivity. idosi.org

A stereoselective liquid chromatographic method was developed for the determination of S-(-)- and R-(+)-acebutolol in mice plasma using a teicoplanin macrocyclic antibiotic CSP (Chirobiotic T). idosi.org Baseline resolution was achieved with a polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine. idosi.org The presence of both acetic acid and triethylamine in the non-aqueous polar mobile phase is crucial for achieving enantioseparation on macrocyclic antibiotic-based CSPs. idosi.org In the absence of triethylamine, no enantioseparation was observed, which is attributed to repulsive forces between the protonated amino groups of acebutolol and the CSP. idosi.org

The enantioseparation performance of different teicoplanin-based CSPs, Chirobiotic T and Chirobiotic T2, which have different teicoplanin coverage and linkage chemistry, has been compared. For amino alcohols like acebutolol, Chirobiotic T2 showed better enantioresolution in reversed-phase, hydrophilic interaction chromatography, and polar-ionic separation modes. researchgate.net

Table 1: HPLC Conditions for Enantioseparation of Acebutolol using Teicoplanin CSP

Parameter Condition Reference
Chiral Stationary Phase Chirobiotic T idosi.org
Mobile Phase Methanol - Glacial Acetic Acid - Triethylamine (100:0.025:0.050, v/v/v) idosi.org
Flow Rate 0.8 mL/min idosi.org

| Detection | Fluorescence (Excitation: 333 nm, Emission: 470 nm) | idosi.org |

An alternative to using a chiral stationary phase is the derivatization of acebutolol enantiomers with a chiral reagent to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column. nih.gov

One such method involves the derivatization of R- and S-acebutolol with S-(+)-1-(1-naphthyl)ethyl isocyanate. nih.govcapes.gov.br The resulting diastereomeric ureas are then separated using normal-phase HPLC with fluorescence detection. nih.govcapes.gov.br This method achieved a virtual baseline separation with a resolution factor of 1.45. nih.govcapes.gov.br

Another approach utilizes the derivatization of the hydroxyl and amino groups of acebutolol with N-benzyloxycarbonyl-L-phenylalanine and acetic anhydride, respectively. tandfonline.comtandfonline.com The resulting diastereomeric derivatives can be separated on a reversed-phase C-18 column with UV detection, achieving baseline resolution. tandfonline.com The derivatization is carried out under mild conditions. tandfonline.com

Table 2: Chiral Derivatization Reagents for Acebutolol

Chiral Reagent Analytical Method Reference
S-(+)-1-(1-naphthyl)ethyl isocyanate Normal-phase HPLC nih.govcapes.gov.br

For teicoplanin-based CSPs, a polar ionic mobile phase (PIM) is often employed. idosi.org This typically consists of a polar organic solvent like methanol, with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine). idosi.org The ratio of these components is optimized to achieve the best balance of resolution and analysis time. idosi.org For instance, increasing the triethylamine concentration can affect the repulsive forces and improve separation. idosi.org

In addition to teicoplanin phases, polysaccharide-based CSPs, such as cellulose tris(3-chloro-5-methylphenyl)carbamate immobilized on silica (B1680970) gel (CHIRALPAK® IK), have also been used for the chiral separation of acebutolol. chiraltech.com A simple mobile phase of an alkane (like hexane) and an alcohol (like isopropanol) with an additive such as diethylamine (B46881) (DEA) can provide baseline resolution. chiraltech.com

The optimization process often involves screening different mobile phase compositions and columns. nih.govchiraltech.com For example, initial screening of acebutolol on a library of immobilized CSPs with a mobile phase of Hexane-IPA-DEA (70:30:0.1) identified CHIRALPAK® IK as providing baseline resolution without further optimization. chiraltech.com

Table 3: Examples of Optimized HPLC Conditions for Acebutolol Enantioseparation

Column Mobile Phase Detection Reference
CHIRALPAK® IK Hexane-IPA-DEA (70:30:0.1) DAD chiraltech.com
Chirobiotic T Methanol - Acetic Acid - Triethylamine (100:0.025:0.050) Fluorescence idosi.org
Astec® CHIROBIOTIC® V2 Methanol - Acetic Acid - Triethylamine (100:0.1:0.1) UV, 254 nm sigmaaldrich.comsigmaaldrich.com

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of chiral drugs like acebutolol. ajptr.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers. researchgate.net

Cyclodextrins (CDs) are the most frequently used chiral selectors in CE due to their commercial availability and structural variability. nih.gov Both native and derivatized CDs have been successfully employed for the enantioseparation of acebutolol. nih.govnih.gov Anionic cyclodextrin (B1172386) derivatives are particularly useful in this regard. nih.gov

The enantioseparation of acebutolol has been achieved using two anionic β-cyclodextrin derivatives, heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin and heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, in both aqueous and non-aqueous CE. nih.gov The choice of the BGE system (aqueous vs. non-aqueous) can significantly impact the enantiomer affinity pattern. nih.gov For instance, with heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin, the enantiomer affinity pattern of acebutolol was reversed when an aqueous BGE was replaced with a non-aqueous one. nih.gov

The use of dual CD selector systems, combining a neutral and a charged CD, can also enhance enantioseparation selectivity, especially for analytes that are not efficiently resolved by a single CD system. mdpi.com

To gain deeper insights into the chiral recognition mechanisms at a molecular level, experimental data from CE can be integrated with molecular modeling studies. nih.govresearchgate.net This combined approach helps to elucidate the interactions between the enantiomers and the chiral selector. nih.gov

For the enantioseparation of acebutolol with anionic β-cyclodextrin derivatives, molecular docking studies have been performed. nih.gov These studies indicated two distinct binding modes, termed 'up' and 'down' conformations, for the acebutolol enantiomers within the cyclodextrin cavity. nih.gov After structure optimization through molecular dynamics and energy minimization, it was found that the preferred conformation and the resulting complex energy with solvent effects could explain the observed enantiomer affinity patterns in both aqueous and non-aqueous CE. nih.gov

Specifically, with heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, both enantiomers of acebutolol preferred the 'up' conformation. In contrast, with heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin, they favored the 'down' conformation. nih.gov The calculation of complex energy indicated that heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin has a higher affinity for S-acebutolol in non-aqueous CE but a better binding to R-acebutolol in aqueous CE. nih.gov This highlights the significant role of the solvent in the chiral recognition process. nih.gov

Molecular and Receptor Level Pharmacology of S Acebutolol

Selective Beta-1 Adrenoreceptor Antagonism Mechanisms

(S)-Acebutolol's primary therapeutic effects stem from its selective blockade of beta-1 adrenergic receptors, which are predominantly located in the heart muscle. ontosight.aiontosight.ainih.gov This cardioselectivity is a key feature that distinguishes it from non-selective beta-blockers. wikipedia.orgnih.gov

Preferential Effect on Cardiac Muscle Beta-1 Receptors

(S)-Acebutolol demonstrates a higher affinity for beta-1 receptors compared to beta-2 receptors, which are mainly found in the bronchial and vascular musculature. nih.govhres.ca This preferential binding allows it to effectively reduce heart rate and myocardial contractility by inhibiting the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at the cardiac level. ontosight.aiwebmd.com The selective nature of (S)-Acebutolol means it has a reduced likelihood of causing bronchoconstriction, a potential side effect associated with non-selective beta-blockers. ontosight.aibionity.com

The beta-blocking activity of acebutolol (B1665407) resides in its S(-)-enantiomer. chapman.edu The S:R activity ratio for beta-blockers can range from 33 to 530. chapman.edu

Antagonism of Catecholamine-Induced Responses

By blocking beta-1 receptors, (S)-Acebutolol effectively counteracts the cardiac-stimulatory effects of endogenous catecholamines. hres.cawikipedia.org During periods of stress or physical exertion, when catecholamine levels are elevated, (S)-Acebutolol mitigates the resulting increase in heart rate and force of contraction. wikipedia.org This action leads to a decrease in myocardial oxygen demand, which is beneficial in managing conditions such as hypertension and angina pectoris. ontosight.ainih.gov

Intrinsic Sympathomimetic Activity (ISA) of (S)-Acebutolol

A distinguishing characteristic of (S)-Acebutolol is its intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. wikipedia.orgnih.govdrugbank.com This means that while it primarily acts as an antagonist, it can also cause a low level of beta-adrenergic receptor stimulation. nih.govtaylorandfrancis.com

Partial Agonist Activity at Beta-Adrenergic Receptors

The ISA of (S)-Acebutolol results from its ability to partially stimulate beta-adrenergic receptors, albeit to a much lesser degree than full agonists like epinephrine. nih.govtaylorandfrancis.com This partial agonism is a property it shares with other beta-blockers like pindolol (B1678383) and labetalol. taylorandfrancis.com This slight stimulatory effect produces a level of cardiac stimulation that can be blocked by a non-selective beta-blocker like propranolol. nih.gov

Maintenance of Baseline Sympathetic Tone

The partial agonist activity of (S)-Acebutolol helps to maintain a baseline level of sympathetic tone. taylorandfrancis.com This can be advantageous in certain clinical situations, as it may prevent a significant decrease in resting heart rate (bradycardia), a common side effect of beta-blockers without ISA. taylorandfrancis.com

Beta-2 Adrenoreceptor Interaction at Higher Concentrations

While (S)-Acebutolol is cardioselective at lower doses, this selectivity is not absolute and diminishes at higher concentrations. hres.cabionity.com At increased doses, (S)-Acebutolol can also block beta-2 adrenergic receptors located in the bronchial and vascular smooth muscles. nih.govhres.ca Experimental evidence suggests that the cardioselective properties of acebutolol decrease at doses of 800 mg/day or more. bionity.com This loss of selectivity can lead to potential side effects such as bronchoconstriction, particularly in individuals with respiratory conditions. bionity.com

Molecular Mechanisms Beyond Adrenergic Receptors

While the primary pharmacological action of acebutolol is the blockade of β1-adrenergic receptors, research has uncovered additional molecular mechanisms through which its (S)-enantiomer may exert physiological effects. nih.govdrugbank.com These mechanisms extend beyond the adrenergic system and involve interactions with other cellular signaling pathways.

Effects on Myocardial Contractility in Isolated Tissues

Studies on isolated heart tissues have been instrumental in elucidating the direct effects of acebutolol on myocardial contractility, independent of systemic neurohormonal influences. In isolated rat heart preparations, acebutolol has been shown to suppress reperfusion-induced ventricular arrhythmias. nih.gov This antiarrhythmic effect is attributed to its β-blocking activity. nih.gov However, research also suggests the involvement of other mechanisms, such as membrane-stabilizing activity, in the prevention of these arrhythmias. nih.gov

Cardioinhibitory drugs, including beta-blockers, generally depress cardiac function by reducing heart rate and the force of contraction (myocardial contractility). cvpharmacology.com This action decreases the heart's workload and oxygen consumption. cvpharmacology.com While the primary mechanism for acebutolol's effect on contractility is its antagonism of β1-receptors, which blocks the effects of catecholamines like epinephrine, the potential for additional direct myocardial effects exists. nih.govcvpharmacology.com

Influence on JNK-JIP1 Interaction and Glucose Uptake in Model Cells

Recent research has identified a novel mechanism of action for acebutolol involving the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govbiomolther.orgnih.gov The interaction between JNK and JIP1 (JNK-interacting protein 1) is a critical step in the phosphorylation of JNK, a process linked to the development of insulin (B600854) resistance. nih.govbiomolther.org

A screening of a compound library identified acebutolol as a significant inhibitor of the JNK-JIP1 interaction. nih.govbiomolther.org This inhibition was shown to suppress JNK phosphorylation and subsequently promote glucose uptake in diabetic model cells, including adipocytes and liver cells. biomolther.orgnih.govcontinental.edu.pe Computational simulations have further supported these findings, indicating that acebutolol's binding affinity to the JNK-JIP1 interaction site is comparable to that of known JNK inhibitors like BI-78D3. nih.govbiomolther.orgcontinental.edu.pe These results suggest a potential for acebutolol to be repurposed for its antidiabetic effects by elevating glucose uptake through the inhibition of the JNK-JIP1 interaction. nih.govnih.govcontinental.edu.pe

Table 1: Effect of Acebutolol on JNK-JIP1 Interaction and Glucose Uptake
ParameterEffect of AcebutololSignificance
JNK-JIP1 InteractionInhibitionReduces JNK phosphorylation nih.govbiomolther.org
JNK PhosphorylationSuppressionInterferes with a key step in a pathway linked to insulin resistance nih.govbiomolther.org
Glucose Uptake in Model CellsPromotionDemonstrates potential antidiabetic properties biomolther.orgnih.gov

Potential Modulatory Effects on Bone Metabolism through ADRB1/ADRB2 Inhibition

The sympathetic nervous system is recognized as a regulator of bone metabolism, with β-adrenergic receptors (ADRB) playing a key role. nih.gov Both ADRB1 and ADRB2 are expressed in human bone. nih.gov Adrenergic agonists can influence bone metabolism by stimulating bone resorption and increasing the formation of osteoclasts. biorxiv.org

Acebutolol, through its inhibition of ADRB1 and ADRB2, has been investigated for its potential effects on bone metabolism. biorxiv.orgbiorxiv.org Multi-omics analyses and Mendelian randomization studies have suggested that acebutolol may be associated with increased bone mineral density (BMD). biorxiv.orgbiorxiv.orgresearchgate.net Specifically, the inhibition of ADRB2 expression by acebutolol has been linked to a negative effect on factors that would otherwise decrease BMD. biorxiv.orgbiorxiv.org Experimental studies in zebrafish have further shown that acebutolol hydrochloride has a protective effect against dexamethasone-induced osteoporosis. biorxiv.orgresearchgate.net While the precise mechanisms are still under investigation, these findings point to a potential role for acebutolol in the modulation of bone metabolism. biorxiv.org

Table 2: Investigated Effects of Acebutolol on Bone Metabolism
FindingMethodologyImplication
Associated with increased Bone Mineral Density (BMD)Multi-omics analyses, Mendelian Randomization biorxiv.orgbiorxiv.orgresearchgate.netSuggests a potential protective role in bone health.
Protective effect against dexamethasone-induced osteoporosisZebrafish model experiments biorxiv.orgresearchgate.netProvides experimental evidence for the beneficial effects of acebutolol on bone.

Preclinical Pharmacokinetic and Metabolic Research of S Acebutolol

Stereoselective Absorption and Bioavailability Studies in Animal Models

Preclinical studies in animal models, particularly rats, have been instrumental in elucidating the stereoselective absorption and bioavailability of acebutolol (B1665407) enantiomers. nih.govmedwinpublishers.com These studies have revealed that the gastrointestinal absorption of (S)-acebutolol and its counterpart, (R)-acebutolol, is a complex process influenced by various factors.

Gastrointestinal Absorption Dynamics of Enantiomers

Research in rats has shown that the absorption of acebutolol enantiomers from the gastrointestinal tract can be incomplete and exhibit site-dependent characteristics. nih.govresearchgate.net Studies investigating the pharmacokinetics after oral administration have observed the phenomenon of multiple peaks in the plasma concentration-time curves for both enantiomers, suggesting erratic or discontinuous absorption. nih.gov This has been attributed to the drug's absorption being dependent on the specific region of the gastrointestinal tract. researchgate.net For instance, the bioavailability of both (R)- and (S)-acebutolol was found to be lower after oral administration compared to intraperitoneal administration in rats, indicating incomplete absorption. nih.gov Furthermore, in situ intestinal perfusion studies in rats have been employed to investigate the absorption phase of acebutolol. researchgate.net

Enantioselective Metabolism Pathways

The metabolism of acebutolol is a critical determinant of its pharmacokinetic profile and is characterized by significant enantioselectivity. mdpi.com The primary metabolic pathway for acebutolol is N-acetylation, leading to the formation of an active metabolite known as diacetolol (B1670378). hres.camedchemexpress.comnih.gov

Formation and Activity of the N-acetyl Derivative (Diacetolol)

Diacetolol is the major, pharmacologically active metabolite of acebutolol. rxlist.comhres.ca It is formed through the N-acetylation of the parent compound. hres.ca

The formation of diacetolol, particularly during the first-pass metabolism in the liver, is a stereoselective process. nih.govsci-hub.se Preclinical and clinical data suggest that the first-pass metabolism favors the conversion of (R)-acebutolol to (R)-diacetolol. nih.govmdpi.com This is supported by observations of a greater oral clearance of (R)-acebutolol compared to (S)-acebutolol. nih.gov The cytochrome P450 enzyme CYP2D6 has been implicated in the first-pass metabolism of acebutolol to diacetolol. nih.govsemanticscholar.org This stereoselective metabolism contributes to the higher plasma concentrations of the more active (S)-acebutolol enantiomer observed after oral administration of the racemic mixture. nih.govmdpi.com

Pharmacokinetic Parameters of Acebutolol Enantiomers in Rats

Parameter(S)-Acebutolol(R)-AcebutololReference
Oral Bioavailability (Fasted)0.630.59 nih.gov
Intraperitoneal Bioavailability0.840.86 nih.gov
Effect of Food on Oral BioavailabilityReduced by ~60%Reduced by ~60% nih.gov

Pharmacokinetic Parameters of Acebutolol and Diacetolol Enantiomers in Humans (following oral administration of racemic acebutolol)

Parameter(S)-Acebutolol(R)-Acebutolol(S)-Diacetolol(R)-DiacetololReference
AUC (S:R ratio)1.20 ± 0.1 nih.gov
Oral Clearance87 ± 22 L/h106 ± 30 L/h nih.gov
Cmax (S/R ratio)0.7 ± 0.1 nih.gov
Half-life (t1/2)8.8 ± 2.4 h6.4 ± 1.6 h nih.gov
Renal Clearance53 ± 29 mL/min70 ± 34 mL/min nih.gov

Other Metabolic Pathways and Metabolite Identification

While the primary metabolic pathway of acebutolol involves the formation of diacetolol, other routes of metabolism have been identified, leading to the formation of various metabolites.

In addition to the main metabolite diacetolol, further metabolic transformations of acebutolol include N-dealkylation and hydroxylation. In post-mortem human biological samples, N-dealkyl-acebutolol and hydroxyl-acebutolol have been identified. researchgate.net The formation of these metabolites is generally mediated by cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org Specifically, N-dealkylation of the isopropyl group has been observed in rat liver microsomes. researchgate.net It has been suggested that acetolol, an intermediate metabolite, can be further metabolized to N-hydroxy-acetolol by the enzyme CYP2C19. researchgate.netresearchgate.net

Stress testing of acebutolol under various conditions has led to the identification of several degradation products (DPs). xjtu.edu.cnnih.gov When subjected to hydrolytic (acidic and basic) and photolytic stress, acebutolol was found to be labile, while it remained stable under oxidative, thermal, and water-induced hydrolysis conditions. xjtu.edu.cnnih.gov Using liquid chromatography-mass spectrometry (LC-MS/MS), four main degradation products have been characterized: xjtu.edu.cnnih.govresearchgate.net

DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone

DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide

DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone

DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone

Furthermore, radiodegradation studies using high-energy electrons have shown that acebutolol can decompose through oxidation, likely forming alcohol derivatives. researchgate.net

Stereoselective Distribution and Protein Binding

The distribution of acebutolol enantiomers throughout the body is influenced by their binding to plasma proteins and their ability to cross biological membranes.

Acebutolol exhibits a low affinity for plasma proteins, with a binding of approximately 26%. hres.cahres.cadrugs.com Studies have shown that the binding of acebutolol to plasma proteins is generally non-stereoselective. chapman.eduualberta.camdpi.com In one study, the binding was reported to be between 11-19% for acebutolol and 6-9% for its metabolite, diacetolol. nih.gov Research using purified rat α1-acid glycoprotein (B1211001) (AAG) found that neither enantiomer of acebutolol bound to AAG or any other plasma protein. oup.com This low and non-stereoselective binding is consistent with the hydrophilic nature of acebutolol. nih.gov

CompoundPlasma Protein Binding (%)Stereoselectivity
Acebutolol (Racemic)~26%Non-stereoselective
Acebutolol11-19%Not specified
Diacetolol6-9%

Acebutolol and its primary metabolite, diacetolol, are relatively hydrophilic compounds. hres.cahres.cadrugs.com This property limits their ability to cross the blood-brain barrier. Consequently, only minimal quantities of acebutolol and diacetolol have been detected in the cerebrospinal fluid (CSF). hres.cahres.cadrugs.com Studies in cats have shown that the rate of acebutolol uptake into the CSF is intermediate compared to more lipophilic (propranolol) and more hydrophilic (sotalol) beta-blockers. karger.com

Enantioselective Elimination and Excretion

The elimination and excretion of acebutolol and its metabolites from the body exhibit stereoselective characteristics, primarily influenced by metabolic pathways and renal clearance. Acebutolol is eliminated through both renal (30-40%) and non-renal (50-60%) routes, which include excretion into the bile and direct passage through the intestinal wall. hres.cahres.cadrugbank.comnih.gov The plasma elimination half-life of acebutolol is approximately 3 to 4 hours, while its active metabolite, diacetolol, has a longer half-life of 8 to 13 hours. hres.cahres.cadrugbank.comwikipedia.org

Studies in healthy subjects have demonstrated that after oral administration of racemic acebutolol, plasma concentrations of the (S)-acebutolol enantiomer are higher than the (R)-enantiomer. chapman.eduualberta.canih.gov This is attributed to a stereoselective first-pass metabolism that favors the (R)-enantiomer. chapman.eduualberta.canih.gov Consequently, the oral clearance of (R)-acebutolol is significantly greater than that of (S)-acebutolol. nih.gov

Age-related changes in renal function can affect this stereoselective elimination. In elderly individuals, a decline in creatinine (B1669602) clearance is associated with a decrease in the S:R ratio of acebutolol in both plasma and urine, suggesting that active, stereoselective pathways like renal tubular secretion may be impacted. nih.gov

Parameter(S)-Enantiomer(R)-EnantiomerNotes
Plasma Concentration (AUC) of AcebutololHigherLowerS:R ratio of ~1.20 nih.gov
Oral Clearance of AcebutololLower (87 ± 22 L/h)Higher (106 ± 30 L/h) nih.gov
Peak Plasma Concentration (Cmax) of DiacetololLowerHigherS/R ratio of 0.7 ± 0.1 nih.gov
Elimination Half-life (t1/2) of DiacetololLonger (8.8 ± 2.4 h)Shorter (6.4 ± 1.6 h) nih.gov
Renal Clearance of DiacetololLower (53 ± 29 mL/min)Higher (70 ± 34 mL/min) nih.gov

Renal and Non-Renal Excretion Mechanisms of Acebutolol and Diacetolol Enantiomers

The elimination of acebutolol from the body occurs through a combination of renal and non-renal pathways. Approximately 30% to 40% of the parent compound is excreted by the kidneys, while the remaining 50% to 60% is eliminated through non-renal mechanisms. hres.cadrugbank.comhres.ca These non-renal routes include excretion into the bile and direct passage through the intestinal wall. hres.cadrugbank.com

In contrast, its principal active metabolite, diacetolol, is primarily cleared from the body via renal excretion. hres.canih.govnih.gov Research has established a direct linear relationship between the renal clearance of diacetolol and creatinine clearance, highlighting the kidney's crucial role in its elimination. hres.canih.govnih.gov

Studies investigating the stereospecific pharmacokinetics reveal differences in the excretion of the enantiomers of acebutolol and diacetolol. Following oral administration of racemic acebutolol in humans, plasma and urine concentrations of the (S)-acebutolol enantiomer were found to be 1.2 times higher than the (R)-enantiomer. sci-hub.se This corresponds to a significantly greater oral clearance of (R)-acebutolol. sci-hub.senih.gov The cumulative urinary excretion (S/R) ratio for the parent drug was 1.17. nih.gov

Preclinical research in rat models further elucidates these stereoselective differences, particularly for the diacetolol metabolite. In studies with male Sprague-Dawley rats receiving intravenous racemic acebutolol, the amount of (R)-diacetolol recovered in the urine was significantly greater than that of the (S)-diacetolol antipode. nih.gov

Table 1: Excretion Pathways of Acebutolol and Diacetolol

Compound Renal Excretion (%) Non-Renal Excretion (%) Primary Elimination Route
Acebutolol 30-40% hres.cadrugbank.comhres.ca 50-60% hres.cadrugbank.comhres.ca Renal and Non-Renal (Biliary, Intestinal) hres.cadrugbank.com

| Diacetolol | Predominant hres.canih.govnih.gov | Minor | Renal hres.canih.govnih.gov |

Table 2: Stereoselective Urinary Excretion Ratios

Compound Species S/R Ratio (in Urine) R/S Ratio (in Urine)
Acebutolol Human 1.17 nih.gov -

| Diacetolol | Rat | - | 1.92 nih.gov |

Stereoselective Renal Clearance of Diacetolol Enantiomers

This phenomenon is not unique to humans. Preclinical studies in rats have demonstrated that the amount of (R)-diacetolol recovered in urine was nearly double that of the (S)-enantiomer, indicating a strong preference for the renal excretion of the (R)-form. nih.gov The likely mechanism behind this stereoselectivity is an active process within the kidney, such as active tubular secretion or reabsorption. ualberta.ca The possibility of stereoselective plasma protein binding causing this difference is considered improbable, as acebutolol exhibits low (approximately 26%) and non-stereoselective binding to plasma proteins. hres.caualberta.ca

Table 3: Renal Clearance of Diacetolol Enantiomers in Humans

Enantiomer Mean Renal Clearance (mL/min)
(R)-Diacetolol 70 (± 34) nih.gov

| (S)-Diacetolol | 53 (± 29) nih.gov |

Pharmacokinetic Modeling and Animal Model Suitability

Rat as an Animal Model for Acebutolol Pharmacokinetics

The rat, specifically the male Sprague-Dawley strain, has been established as a suitable and valuable animal model for investigating the pharmacokinetics of acebutolol. nih.govresearchgate.net This model successfully replicates key pharmacokinetic characteristics observed in humans, most notably the multiple peaking phenomenon in plasma concentration-time profiles following oral administration. nih.govresearchgate.net

The rat model has been instrumental in a variety of pharmacokinetic studies. It has been used to confirm that the disposition of intravenously administered acebutolol is linear over a significant dose range (5-50 mg/kg). nih.gov Furthermore, researchers have utilized the rat model to explore how different factors influence the drug's pharmacokinetic profile, such as the route of administration (e.g., oral, intravenous, intraperitoneal), the presence of food, and the role of bile secretion. nih.gov The model has also facilitated detailed investigations into the drug's absorption from specific segments of the gastrointestinal tract, which has been crucial for understanding absorption-related phenomena. researchgate.netrimpacts.com

Analysis of Multiple Peaking Phenomena in Plasma Concentration-Time Curves

A distinct feature of acebutolol's pharmacokinetic profile is the appearance of multiple peaks (often a "double-peak") in the plasma concentration-time curve for both its (R)- and (S)-enantiomers. nih.govrimpacts.com This phenomenon is consistently observed after oral administration in both rats and humans but is absent following intravenous or intraperitoneal administration, strongly indicating that the underlying cause is related to processes within the gastrointestinal tract. nih.gov

Using the rat model, scientists have systematically investigated several potential mechanisms:

Enterohepatic Recirculation: This theory was tested by ligating the bile duct in rats. The procedure did not alter the multiple peaking pattern, effectively ruling out enterohepatic recirculation as the cause. nih.govresearchgate.net

Saturable Absorption and Metabolism: Studies using everted rat gut sacs showed that a 250-fold increase in the drug concentration did not alter absorption kinetics, making saturable absorption unlikely. nih.gov Furthermore, no evidence of intestinal metabolism or reversible metabolism from diacetolol back to acebutolol was found. nih.govresearchgate.net

Site-Dependent Absorption: The most compelling evidence points to site-dependent absorption as the cause. researchgate.netrimpacts.com Experiments in rats involving direct administration of acebutolol to different parts of the intestine showed that the double peak was present after duodenal administration but disappeared when the drug was given in the ileum. researchgate.netrimpacts.com This suggests that the multiple peaks are the result of an erratic, discontinuous absorption process that is independent of bile and food. nih.gov

Advanced Analytical Methodologies for S Acebutolol Quantification and Characterization

Chromatographic Techniques for Enantiomer Separation and Quantitation

Chromatographic methods are the cornerstone of enantioselective analysis, enabling the physical separation of (S)-acebutolol from its (R)-enantiomer. This separation is paramount, as the two enantiomers can exhibit different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) and its hyphenation with tandem mass spectrometry (LC-MS/MS) stand out as the most powerful and widely employed techniques for the enantioselective analysis of acebutolol (B1665407). chromatographyonline.com These methods offer high resolution, sensitivity, and specificity, making them suitable for a wide array of applications, from pharmaceutical quality control to bioanalytical studies.

The development of stereospecific HPLC assays is fundamental for the accurate quantification of (S)-acebutolol. This process involves the careful selection of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of acebutolol. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for this purpose. nih.gov

The validation of these methods is performed in accordance with stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their reliability. scirp.orgresearchgate.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness. For instance, a developed RP-HPLC method for acebutolol hydrochloride demonstrated linearity over a concentration range of 5-25µg/ml with a high regression coefficient (r²=0.998), indicating a strong correlation between concentration and instrument response. ijbpas.com The precision of such methods is often demonstrated by low relative standard deviation (RSD) values, typically below 2%, and accuracy is confirmed by recovery studies, with results generally falling within the 98-102% range. ijbpas.com

Table 1: Example of Validation Parameters for a Stereospecific HPLC Assay

ParameterSpecificationResult
Linearity (Concentration Range)5-25 µg/mLr² = 0.998
Precision (%RSD)< 2%1.1%
Accuracy (% Recovery)98-102%99.5%
Limit of Detection (LOD)-0.2670 ppm
Limit of Quantification (LOQ)-0.8091 ppm

This table presents hypothetical yet representative data based on typical validation results for HPLC methods. ijbpas.comresearchgate.net

The validated stereospecific HPLC and LC-MS/MS methods are extensively used to quantify (S)-acebutolol and its metabolites in complex biological matrices like plasma and urine. dntb.gov.ua This is crucial for pharmacokinetic and toxicokinetic studies. For instance, a UPLC-MS/MS method was successfully validated for the analysis of acebutolol in human plasma over a range of 0.2–150 ng/mL, adhering to FDA guidelines. waters.comwaters.com The method demonstrated excellent accuracy and precision, with recoveries from human plasma and urine typically ranging from 97-103% and 96-104%, respectively. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) can offer significant advantages over traditional HPLC, including a four-fold increase in signal-to-noise ratio for the lower limit of quantification (LLOQ) and a two-fold decrease in run time. waters.com

The sensitivity of these methods allows for the detection of acebutolol at very low concentrations. For example, a square-wave adsorptive stripping voltammetric method reported a limit of detection (LOD) of 5 x 10⁻⁷ M and a limit of quantitation (LOQ) of 1.7 x 10⁻⁷ M for acebutolol. nih.gov

Table 2: Performance of an LC-MS/MS Method for Acebutolol in Biological Samples

MatrixLinearity Range (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human Plasma0.2 - 15097 - 1032.9 - 3.23.4 - 3.8
Human Urine0.2 - 15096 - 104-3.3 - 2.8 (% error)-3.3 - 1.7 (% error)

Data compiled from studies on the determination of acebutolol in biological fluids. waters.comwaters.comnih.gov

LC-MS/MS is an invaluable tool for identifying and characterizing the degradation products of acebutolol under various stress conditions, as mandated by ICH guidelines. nih.govnih.govxjtu.edu.cn These studies are essential for understanding the stability of the drug and ensuring the safety of the pharmaceutical product. By subjecting acebutolol to conditions such as hydrolysis (acidic and basic), oxidation, and photolysis, researchers can identify potential impurities that may form during manufacturing, storage, or administration.

In one study, four degradation products of acebutolol were identified and characterized using their fragmentation patterns in LC-MS/MS. nih.govnih.govxjtu.edu.cn The drug was found to be particularly labile under hydrolytic (acidic and basic) and photolytic stress conditions. nih.govnih.gov The structures of these degradation products were elucidated by comparing their mass spectra with that of the parent drug. nih.govresearchgate.net

Table 3: Identified Degradation Products of Acebutolol

Degradation ProductFormation Condition
DP-IAmide hydrolysis
DP-IICleavage of acetyl moiety
DP-IIILoss of propyl group and water
DP-IVDehydration

Information based on a study of acebutolol degradation pathways. researchgate.net

Capillary isotachophoresis (CITP) is an electrophoretic technique that separates charged molecules based on their electrophoretic mobility. isfcppharmaspire.com It has been successfully applied to the analysis of acebutolol in pharmaceutical formulations. researchgate.netnih.gov In a developed ITP method, the analysis of acebutolol was completed in approximately 13 minutes. researchgate.netnih.gov The method demonstrated good linearity in the concentration range of 0.14-1.4 mg/mL, with a high correlation coefficient (r = 0.9995). researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.04 mg/mL and 0.12 mg/mL, respectively. researchgate.netnih.gov This technique offers the advantage of being a versatile tool for sample preconcentration and separation. researchgate.net

Table 4: Performance of Capillary Isotachophoresis for Acebutolol Assay

ParameterValue
Analysis Time~13 minutes
Linearity Range0.14 - 1.4 mg/mL
Correlation Coefficient (r)0.9995
Limit of Detection (LOD)0.04 mg/mL
Limit of Quantification (LOQ)0.12 mg/mL
Relative Standard Deviation (RSD)0.7 - 1.7%
Recoveries98.8 - 102.4%

Data from a study on the assay of acebutolol in pharmaceuticals by capillary isotachophoresis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic and Electrochemical Methods

While chromatographic techniques are dominant, spectroscopic and electrochemical methods also play a role in the analysis of acebutolol, often providing complementary information.

Spectroscopic methods, such as UV-Visible spectrophotometry, have been developed for the estimation of acebutolol hydrochloride in bulk drug form. researchgate.net These methods are generally simpler and more cost-effective than chromatographic techniques but may lack the specificity required for enantioselective analysis.

Electrochemical methods, such as square-wave anodic stripping voltammetry, have been developed for the highly sensitive determination of acebutolol in real samples, including pharmaceutical formulations and urine. researchgate.net One such method, using a pencil graphite electrode, achieved a very low detection limit of 0.09 nM. researchgate.net Another study using a carbon paste electrode reported a linearity range of 0.06-10 µM with a limit of detection of 2.06 nM and a limit of quantification of 6.88 nM. abechem.com These electrochemical methods offer excellent sensitivity and can be a valuable alternative or complementary technique to chromatography.

Spectrophotometric Determination of Acebutolol

Spectrophotometry offers a simple, rapid, and cost-effective approach for the determination of acebutolol in bulk and pharmaceutical dosage forms. These methods are often based on the principle of ion-pair complex formation or inherent UV absorbance.

Several direct, extraction-free spectrophotometric methods have been developed that rely on the formation of an ion-pair complex between acebutolol hydrochloride and an acidic dye. rsc.orgresearchgate.net In one such method, sulphonaphthalein dyes, namely bromocresol green (BCG) and bromothymol blue (BTB), are utilized. rsc.org The formation of the colored ion-pair complex in chloroform allows for direct measurement of absorbance without a complex extraction process. researchgate.net The reaction is rapid, and the resulting colored product is stable for at least 1.5 hours. rsc.org Job's method of continuous variation has confirmed a 1:1 stoichiometric ratio between acebutolol and the dyes in these complexes. rsc.org

Another sensitive spectrophotometric method involves the oxidative coupling reaction of acebutolol hydrochloride with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of ferric chloride. researchgate.net This reaction produces a chromophore that can be measured at 620 nm. researchgate.net

UV spectrophotometric methods have also been established for acebutolol determination. researchgate.netresearchgate.net A difference spectroscopic method has been developed where acebutolol hydrochloride exhibits maximum absorbance at approximately 233 nm in an acidic solution (1N HCl) and 234 nm in a basic solution (1N NaOH). researchgate.net The linearity for this method was established over a concentration range of 2-10 µg/ml. researchgate.net

The table below summarizes the key parameters of various spectrophotometric methods for the determination of acebutolol.

Method TypeReagents/ConditionsWavelength (nm)Linear Range (µg/mL)Correlation Coefficient (r²)
Ion-Pair ComplexBromocresol Green (BCG) in Chloroform4160.5 - 13.80.9991
Ion-Pair ComplexBromothymol Blue (BTB) in Chloroform4141.8 - 15.90.9989
Oxidative Coupling3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) / Ferric Chloride620--
Difference Spectroscopy1N HCl vs 1N NaOH233 / 2342 - 100.9992
UV SpectroscopyMethanol2343 - 180.9999

Electrochemical Sensor Development for Acebutolol Detection

Electrochemical sensors present a highly sensitive and selective alternative for the quantification of acebutolol, offering advantages such as rapid analysis and the ability to detect low concentrations in various matrices. researchgate.net

One developed sensor utilizes an electrochemically pretreated screen-printed carbon electrode (aSPCE) for acebutolol determination. researchgate.net This pretreatment activates the electrode surface, creating edge plane active sites and electrochemically active functional groups like carbonyl and hydroxyl groups, which enhances its electrochemical performance. researchgate.net Using this aSPCE, acebutolol can be determined in phosphate buffer solutions, demonstrating a significant linear range and a very low limit of detection. researchgate.net

Another approach involves the use of a thin graphene film-modified glassy carbon electrode (GF-GCE). researchgate.net This sensor has shown excellent electrocatalytic activity for determining low concentrations of acebutolol in physiological solutions. researchgate.net The electrochemical behavior of acebutolol at this modified electrode is an adsorption-controlled process involving two electrons and four protons. researchgate.net

The performance characteristics of these electrochemical sensors are detailed in the table below.

Sensor TypeKey FeaturesLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity
Activated Screen-Printed Carbon Electrode (aSPCE)Electrochemical pretreatment enhances active sites0.01 - 2000.0061.02 µA µM⁻¹ cm⁻²
Graphene Film-Modified Glassy Carbon Electrode (GF-GCE)Excellent electrocatalytic activity---

X-ray Crystallographic Analysis and Quantum Chemical Calculations of Acebutolol Complexes

The combination of X-ray crystallography and quantum chemical calculations provides a powerful approach to understanding the three-dimensional structure and electronic properties of acebutolol complexes at the molecular level.

A detailed study has been conducted on an ion-pair complex formed between acebutolol hydrochloride and sodium tetraphenylborate. rsc.org This research provides significant insights into the structural and electronic nature of acebutolol when it interacts with other chemical entities.

X-ray crystallographic analysis of the acebutolol-tetraphenylborate ion-pair complex has elucidated its solid-state structure. rsc.org The analysis revealed that the molecular packing is stabilized by a network of three inter- and intramolecular hydrogen bonds. rsc.org This structural information is crucial for understanding the stability and conformation of acebutolol in a complexed state. The formation of such ion-pair complexes is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a drug substance.

To complement the experimental crystallographic data, comprehensive theoretical studies have been performed on the acebutolol-tetraphenylborate complex. rsc.org These studies include ground-state geometry optimization, Mulliken atomic charge calculations, and Natural Bond Orbital (NBO) analysis. rsc.org

The NBO analysis confirmed the presence of multiple interactions between the tetraphenylborate anion (B(Ph)₄⁻) and specific functional groups of the protonated acebutolol cation, particularly the NH and OH groups. rsc.org Upon formation of the ion-pair, the positive Mulliken atomic charges on the acidic protons of these NH and OH groups in acebutolol were found to increase, a finding that was also experimentally supported by IR and NMR spectroscopy. rsc.org

Furthermore, frontier molecular orbital models and time-dependent density functional theory (TD-DFT) calculations were used to investigate the electronic transitions within the complex. rsc.org These calculations revealed the existence of two electronic transitions that originate from the tetraphenylborate anion and terminate at the π* system of the mono-protonated acebutolol ion, providing a deeper understanding of the charge transfer mechanism within the ion-pair complex. rsc.org

Prodrug Strategies and Advanced Delivery Systems Research for S Acebutolol

Rationale for Prodrug Development for (S)-Acebutolol

The development of prodrugs for (S)-acebutolol is a strategy aimed at refining its clinical performance by overcoming inherent obstacles related to its absorption and metabolic profile. humanjournals.commdpi.comnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical conversion within the body to release the active drug. orientjchem.orgresearchgate.net This approach is particularly relevant for drugs with undesirable properties that limit their effectiveness. mdpi.comijpsonline.com

A significant rationale for developing (S)-acebutolol prodrugs is to improve its biopharmaceutical characteristics, most notably its permeability and subsequent oral bioavailability. nih.govmdpi.com Acebutolol (B1665407) exhibits a low oral bioavailability of approximately 40-50%, which is attributed to extensive first-pass metabolism in the liver. researchgate.net Furthermore, its absorption can be incomplete. The prodrug approach can enhance bioavailability by masking the polar functional groups of the (S)-acebutolol molecule, such as the hydroxyl and secondary amine groups. orientjchem.orgijpsonline.com

This structural modification into a more lipophilic derivative, for instance, through esterification, can facilitate easier passage across the gastrointestinal membrane via passive diffusion. mdpi.com An analysis of prodrug design goals found that enhancing bioavailability is a primary objective, with improved permeability being a key factor in achieving this. nih.govmdpi.com By creating a transiently more lipid-soluble molecule, the prodrug can better navigate biological barriers, leading to increased absorption and higher concentrations of the active drug reaching systemic circulation after the promoiety is cleaved. google.comgoogle.com

Another key driver for (S)-acebutolol prodrug research is the modulation of its pharmacokinetic profile. innovareacademics.in The parent drug, acebutolol, has a relatively short plasma half-life of 3 to 4 hours, which can necessitate frequent administration to maintain therapeutic plasma levels. researchgate.net While its active metabolite, diacetolol (B1670378), has a longer half-life, creating a prodrug of (S)-acebutolol itself could offer more direct control over the parent drug's release and duration of action. nih.gov

A well-designed prodrug can alter the rate at which the active (S)-acebutolol is released into the bloodstream. mdpi.com By selecting a specific promoiety and linker, chemists can influence the speed of the enzymatic or chemical cleavage reaction in the body. ijpsonline.complos.org This can transform the drug's pharmacokinetic profile from an immediate-release to a sustained-release pattern, effectively prolonging the therapeutic effect and reducing the peak-to-trough fluctuations in plasma concentration. mdpi.com This leads to a more stable therapeutic window and can improve patient adherence by reducing the number of daily doses required. researchgate.net

Design and Synthesis of Stereoisomeric Prodrugs

The design of stereoisomeric prodrugs focuses exclusively on the therapeutically active (S)-enantiomer of acebutolol. The core principle involves the temporary modification of one of the key functional groups—the secondary alcohol or the secondary amine—to create a bioreversible derivative. ijpsonline.com Common strategies in prodrug design involve forming esters, carbamates, or amides. mdpi.complos.org For (S)-acebutolol, an ester prodrug could be synthesized by reacting the secondary hydroxyl group with a selected carboxylic acid, while a carbamate (B1207046) prodrug could be formed at the secondary amine position. plos.org

The choice of the "promoiety" (the carrier group attached to the drug) is critical as it dictates the physicochemical properties of the prodrug, such as its lipophilicity and stability, and the rate at which it is converted back to the active (S)-acebutolol in the body by enzymes like esterases. ijpsonline.comgoogle.com The synthesis would require stereochemically pure (S)-acebutolol as the starting material to ensure the final product is a specific stereoisomeric prodrug. While the theoretical basis for such synthesis is well-established in medicinal chemistry, specific published research detailing the synthesis and characterization of (S)-acebutolol prodrugs is not widely available, indicating this may be an area for future investigation.

Novel Formulation Approaches for Modified Release

To overcome the short half-life of acebutolol and improve its therapeutic profile, various novel formulation strategies have been investigated to achieve modified or sustained release. These advanced delivery systems aim to prolong the drug's residence time in the body, maintain steady plasma concentrations, and enhance bioavailability. researchgate.netnih.govjapsonline.com

One prominent area of research is the development of microspheres . Studies have successfully formulated acebutolol-loaded microspheres using different polymers. For example, carbohydrate-based microspheres composed of a chitosan (B1678972) and poly(vinyl alcohol) (PVA) blend have been shown to release the drug in a controlled manner for up to 10 hours. japsonline.com Another study utilized chitosan and Poly(lactic-co-glycolic acid) (PLGA) to fabricate acebutolol microspheres using an ionotropic gelation technique, with certain formulations showing satisfactory sustained-release characteristics. researchgate.net PLGA is a well-regarded polymer for controlled delivery due to its biocompatibility and tunable degradation rates. mdpi.comfda.gov

Gastro-retentive drug delivery systems (GRDDS) represent another innovative approach. These are designed to remain in the stomach for an extended period, allowing for prolonged drug release and absorption. Floating microspheres of acebutolol have been developed using polymers such as Cellulose (B213188) Acetate, Eudragit S100, and Acrycoat S100. globalresearchonline.net These low-density systems are buoyant in gastric fluid, thereby increasing gastric retention time. globalresearchonline.net Similarly, effervescent floating tablets, which generate gas to reduce their density, have been formulated with natural gums like karaya gum, demonstrating a prolonged floating time of over 9 hours and a sustained drug release of nearly 99% over 10 hours. ijcrt.org

Mucoadhesive buccal tablets offer an alternative route that avoids first-pass metabolism. These tablets adhere to the buccal mucosa (the lining of the cheek) and release the drug directly into the bloodstream. Formulations using polymers like Carbopol 940 and xanthan gum have been developed, with optimized batches showing sustained drug release for up to 12 hours. researchgate.netijpbs.com

Below is a summary of research findings on various advanced delivery systems for acebutolol.

Formulation TypePolymers/Excipients UsedFormulation MethodKey Research Finding
Microspheres Chitosan, Poly(vinyl alcohol) (PVA)Water-in-oil (W/O) emulsionAchieved controlled drug release for up to 10 hours. japsonline.com
Microspheres Chitosan, PLGAIonotropic gelationSuccessfully fabricated microspheres with satisfactory evaluation parameters for sustained release. researchgate.net
Floating Microspheres Cellulose Acetate, Eudragit S100, Acrycoat S100Solvent diffusion-evaporationFormulations demonstrated good buoyancy and sustained drug release over 12 hours. globalresearchonline.net
Floating Tablets Karaya Gum, Sodium Bicarbonate, Citric AcidDirect compressionOptimized formulation (FA7) had a floating lag time of 1 second and released 98.91% of the drug over 10 hours. ijcrt.org
Mucoadhesive Tablets Carbopol 940, Xanthan GumDirect compressionAn optimized batch showed 99.96% drug release after 12 hours with good mucoadhesive strength. researchgate.net
Buccoadhesive Tablets HPMC K4M, Carbopol 934Direct compressionFormulated sustained-release tablets with an impermeable backing layer to direct drug release. ijpbs.com

Advanced Research Directions and Future Perspectives

Investigation of (S)-Acebutolol in Emerging Therapeutic Areas Beyond Cardiovascular Applications

The unique pharmacological properties of (S)-Acebutolol are being explored for novel applications, particularly in the management of type 2 diabetes and bone metabolism disorders.

Emerging research has identified (S)-Acebutolol as a potential agent for the treatment of type 2 diabetes. nih.govnih.govkoreascience.kr The mechanism of action is linked to the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is known to induce insulin (B600854) resistance. nih.govnih.gov Specifically, Acebutolol (B1665407) has been shown to interfere with the interaction between JNK and JIP1 (JNK-interacting protein 1), which is crucial for JNK phosphorylation and subsequent downstream signaling that leads to insulin resistance. nih.govnih.govkoreascience.kr

In a screening of a 4320 compound library, Acebutolol was identified as one of five compounds that significantly inhibited the JNK-JIP1 interaction. nih.govnih.gov Further studies in diabetic model adipocyte and liver cells demonstrated that Acebutolol notably inhibits JNK phosphorylation and enhances glucose uptake. nih.govnih.gov Computational modeling has shown that the binding affinity of Acebutolol to the JNK-JIP1 interaction site is comparable to that of known JNK inhibitors like BI-78D3. nih.govnih.gov These findings suggest a new, repurposed role for Acebutolol in improving glucose uptake by targeting the JNK-JIP1 interaction, presenting a novel therapeutic strategy for type 2 diabetes. nih.govnih.govkoreascience.kr

Table 1: Research Findings on Acebutolol's Anti-Diabetic Effects
FindingMechanismExperimental ModelReference
Inhibition of JNK-JIP1 InteractionInterferes with the binding of JNK to JIP1, preventing JNK phosphorylation.In Cell Interaction Trap method, FRET method in a model cell. nih.govnih.gov
Suppression of JNK PhosphorylationReduces the level of activated JNK in response to inflammatory stimuli (TNFα).Diabetic models of adipocyte (3T3L1) and liver cells (HepG2). nih.gov
Promotion of Glucose UptakeIncreases the uptake of glucose into cells, counteracting insulin resistance.Diabetic models of adipocyte (3T3L1) and liver cells (HepG2). nih.gov
Comparable Binding Affinity to Known InhibitorComputational simulation showed a LibDock score (74.9) similar to BI-78D3 (77.3).Structural computation/molecular docking. nih.govnih.gov

Recent investigations have proposed Acebutolol as a candidate for repurposing in the treatment of osteoporosis. nih.gov The sympathetic nervous system is known to have a catabolic effect on bone, and beta-blockers, by antagonizing beta-adrenergic receptors, may have a protective, anabolic effect on bone metabolism. ox.ac.uknih.gov

A study integrating multi-omics data and drug functional networks identified Acebutolol as a potential anti-osteoporosis agent. nih.gov This was validated in a dexamethasone-induced zebrafish model of osteoporosis, where Acebutolol hydrochloride demonstrated significant protective effects against bone deterioration. nih.gov Furthermore, an analysis of a population-based dataset revealed that individuals using beta-blocker drugs had significantly higher bone mineral density (BMD) compared to users of other cardiovascular medications. nih.gov While some studies on beta-blockers have shown controversial results, the majority of research suggests a promising role for these agents in treating osteoporosis and aiding fracture healing. ox.ac.ukahajournals.org The potential mechanism involves stimulating osteoblast differentiation and reducing osteoclast generation. ahajournals.org

Pharmacogenomic Research Related to Acebutolol Metabolism and Response

The variability in patient response to beta-blockers has prompted significant research into the genetic factors influencing their pharmacokinetics and pharmacodynamics. nih.gov

The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the metabolism of many beta-blockers, including metoprolol (B1676517), carvedilol, and propranolol. nih.govnih.gov The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.govnih.gov These genetic variations can significantly alter drug concentrations, affecting both efficacy and the risk of adverse events. nih.gov For instance, poor metabolizers using beta-blockers metabolized by CYP2D6 may have lower heart rates and blood pressure, increasing the risk of bradycardia. clinpgx.orgeur.nl However, it is important to note that several commonly used beta-blockers, including acebutolol and atenolol (B1665814), are not subject to metabolism via CYP2D6. nih.gov Therefore, CYP2D6 pharmacogenetics have little to no impact on the efficacy or metabolism of acebutolol itself. nih.gov

Metabolism via N-acetylation is another key area of pharmacogenetic research. This process is mediated by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which also exhibits genetic polymorphism. youtube.com This polymorphism leads to different "acetylator" phenotypes in the population, broadly categorized as rapid, intermediate, and slow acetylators. youtube.com While Acebutolol undergoes metabolism to an acetyl metabolite (diacetolol), studies have found a lack of correlation between an individual's acetylator status (determined by sulfadimidine metabolism) and the production of diacetolol (B1670378). nih.gov This suggests that the acetylation of acebutolol may not be primarily governed by the same polymorphic NAT enzyme system that metabolizes drugs like isoniazid (B1672263) or sulfadimidine, or that other metabolic pathways are more significant. nih.govnih.gov

Development of More Sensitive and Enantioselective Analytical Techniques for Research

The fact that (S)-Acebutolol is the active enantiomer necessitates the use of analytical methods that can distinguish between the different stereoisomers of the drug. nih.gov Enantioselective analytical methods are crucial for accurately determining pharmacokinetic data, which can otherwise be misleading if a non-stereoselective methodology is used. nih.gov

Significant progress has been made in developing such techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are common direct approaches. mdpi.com Polysaccharide and macrocyclic antibiotic-based CSPs have proven particularly successful for the enantioseparation of beta-blockers. mdpi.comresearchgate.net Capillary electrophoresis (CE) and specifically, analytical capillary isotachophoresis (ITP), have also been developed as sensitive and reproducible methods for the assay of acebutolol in pharmaceutical preparations. researchgate.netnih.gov These advanced techniques provide high resolution and sensitivity, allowing for the precise quantification of individual enantiomers in various samples, which is essential for detailed pharmacokinetic and pharmacodynamic research. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for Acebutolol
TechniquePrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)Differential interaction of enantiomers with a chiral stationary phase leads to separation.Enantioseparation of racemic acebutolol for pharmacokinetic studies. mdpi.com
Supercritical Fluid Chromatography (SFC) with CSPsUses a supercritical fluid as the mobile phase for fast and efficient separation on CSPs.Enantioseparation of beta-blockers, including for multi-residue analysis. mdpi.com
Capillary Electrophoresis (CE) / Capillary Isotachophoresis (ITP)Separation based on differences in electrophoretic mobility in a capillary.Assay of acebutolol in pharmaceutical tablets with high reproducibility. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection.Instrumental analysis after sample preparation and derivatization. researchgate.net

Computational Modeling and Simulation for Molecular Interactions and Pharmacokinetic Prediction

Computational modeling and simulation have emerged as indispensable tools in modern drug discovery and development, offering profound insights into the molecular interactions and pharmacokinetic profiles of drug candidates. For (S)-Acebutolol, the pharmacologically active enantiomer of acebutolol, these in silico approaches provide a molecular-level understanding of its therapeutic action and disposition in the body. By simulating the complex biological environment, researchers can predict how (S)-Acebutolol interacts with its biological targets and how it is absorbed, distributed, metabolized, and excreted (ADME).

Molecular Interaction Studies

At the core of (S)-Acebutolol's therapeutic effect is its interaction with the β1-adrenergic receptor. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the specifics of this interaction.

Molecular Docking: This technique predicts the preferred orientation of (S)-Acebutolol when bound to the β1-adrenergic receptor to form a stable complex. While specific docking studies solely focused on the (S)-enantiomer are not extensively detailed in publicly available literature, general principles of β-blocker interactions suggest that the stereochemistry of the chiral center is crucial for optimal binding. The hydroxyl group on the side chain of (S)-Acebutolol is known to form a key hydrogen bond with an aspartate residue in the receptor's binding pocket, an interaction critical for its antagonist activity. The aromatic portion of the molecule also engages in hydrophobic and van der Waals interactions with other residues, further stabilizing the complex. Research combining capillary electrophoresis and molecular modeling has been used to study the enantiomer affinity patterns of acebutolol with cyclodextrins, providing insights into the non-covalent interactions that drive molecular recognition, which can be extrapolated to understand receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular interactions between (S)-Acebutolol and its receptor over time. These simulations can reveal the conformational changes in both the ligand and the receptor upon binding and can help to calculate the binding free energy, offering a quantitative measure of binding affinity. While specific MD simulation studies for the (S)-Acebutolol-β1-receptor complex are not widely published, broader research on β-adrenergic receptors demonstrates that these simulations are critical for understanding the subtleties of ligand binding, including the role of water molecules in the binding site and the flexibility of the receptor. nih.govresearchgate.net For other β-blockers, MD simulations have been instrumental in explaining the molecular basis of their pharmacological properties. plos.org

Pharmacokinetic Prediction

The journey of a drug through the body is a complex process governed by its physicochemical properties. Computational models are increasingly used to predict the ADME properties of drug candidates, including (S)-Acebutolol, thereby reducing the need for extensive experimental studies.

In Silico ADME Prediction: Various computational models can predict the ADME profile of (S)-Acebutolol based on its molecular structure. These predictions are crucial for understanding its bioavailability and clearance. It is known that higher plasma levels are achieved with the (S)-enantiomer of acebutolol, likely due to the first-pass metabolism of the (R)-enantiomer. mdpi.comnih.gov Computational models can help to dissect this stereoselective metabolism by simulating the interaction of each enantiomer with metabolic enzymes, primarily in the liver. While specific in silico ADME predictions for (S)-Acebutolol are not detailed in the available literature, general computational tools for ADME prediction are widely used in drug discovery. researchgate.netnih.govcsmres.co.uk

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body's physiological and anatomical structure, used to simulate the pharmacokinetics of a drug. These models can incorporate in vitro data and physicochemical properties to predict the drug's concentration-time profile in various tissues and organs. For acebutolol, in silico modeling and simulation have been used to predict plasma concentrations and assess bioequivalence of different tablet formulations. simulations-plus.comnih.gov While these studies may not have focused specifically on the (S)-enantiomer, the models could be adapted to investigate its stereoselective pharmacokinetics by incorporating enantiomer-specific metabolic and clearance data. PBPK modeling represents a powerful tool for predicting how factors such as organ impairment or drug-drug interactions might affect the pharmacokinetics of (S)-Acebutolol. mdpi.com

A summary of computational approaches and their applications for (S)-Acebutolol is presented in the table below.

Computational ApproachApplication for (S)-AcebutololKey Findings/Predictions
Molecular Docking Prediction of binding orientation at the β1-adrenergic receptor.The hydroxyl group and aromatic ring are crucial for binding affinity through hydrogen bonding and hydrophobic interactions.
Molecular Dynamics (MD) Simulations Elucidation of the dynamic interactions and conformational changes upon binding to the β1-adrenergic receptor.Provides insights into the stability of the drug-receptor complex and the energetics of binding.
In Silico ADME Prediction Estimation of absorption, distribution, metabolism, and excretion properties.Can help explain the observed stereoselective metabolism, where the (R)-enantiomer is more readily metabolized.
Physiologically-Based Pharmacokinetic (PBPK) Modeling Simulation of the concentration-time profile of (S)-Acebutolol in the body.Can predict the impact of various physiological and formulation factors on the drug's pharmacokinetics.

Q & A

Basic: What experimental models and methodologies are optimal for studying Acebutolol's antidiabetic mechanisms in vitro?

Methodological Answer:
To investigate Acebutolol's antidiabetic effects, use insulin-resistant cell lines (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) pretreated with TNF-α to mimic diabetic conditions . Key methodologies include:

  • Glucose Uptake Assay : Measure 2-NBDG uptake under TNF-α-induced insulin resistance, with BI-78D3 as a positive control .
  • JNK Phosphorylation Analysis : Quantify phospho-JNK levels via Western blot, comparing Acebutolol-treated and untreated cells .
  • Dose-Response Studies : Test concentrations ranging from 0.5–5.0 µM to assess efficacy thresholds .

Basic: How can researchers validate Acebutolol's molecular interactions with JNK using computational approaches?

Methodological Answer:
Perform molecular docking simulations (e.g., LibDock) to analyze Acebutolol's binding to the JNK-JIP1 interaction site . Steps include:

  • Structural Preparation : Use crystallographic JNK structures (e.g., PDB ID 1UKI) and optimize Acebutolol's 3D conformation.
  • Binding Affinity Comparison : Compare LibDock scores of Acebutolol with known inhibitors (e.g., BI-78D3) to infer competitive binding .
  • Hydrogen Bond Analysis : Identify critical residues (e.g., Arg127, Cys163) mediating Acebutolol-JNK interactions .

Advanced: How should researchers design experiments to resolve contradictory data on Acebutolol's metabolic effects (e.g., hypoglycemia vs. adrenergic signaling)?

Methodological Answer:
Address contradictions through dual-axis experimental frameworks :

  • Axis 1: Pathway-Specific Analysis : Isolate JNK inhibition effects using siRNA knockdowns in diabetic models to decouple JNK-dependent glucose uptake from β-adrenergic signaling .
  • Axis 2: Longitudinal Studies : Monitor glucose/lipid profiles in Acebutolol-treated animal models over 4–12 weeks to assess metabolic adaptation .
  • Controls : Include BI-78D3 (JNK-specific inhibitor) and propranolol (non-selective β-blocker) to differentiate mechanisms .

Advanced: What statistical and analytical methods are critical for interpreting dose-dependent responses in Acebutolol studies?

Methodological Answer:
For dose-response experiments:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare glucose uptake across concentrations (0.5–5.0 µM) and conditions (TNF-α-treated vs. untreated) .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in binding affinity or pharmacokinetic parameters .

Advanced: How can researchers leverage PICOT frameworks to formulate clinical-translational questions for Acebutolol repurposing?

Methodological Answer:
Apply the PICOT format:

  • P : Patients with type 2 diabetes and hypertension.
  • I : Acebutolol (dose: 400 mg/day) as adjuvant therapy.
  • C : Standard antidiabetic drugs (e.g., metformin).
  • O : HbA1c reduction and JNK activity biomarkers.
  • T : 6-month follow-up.
    This structure ensures alignment with clinical feasibility and outcome metrics .

Basic: What analytical techniques are recommended for quantifying Acebutolol in pharmacokinetic studies?

Methodological Answer:
Use Thin-Layer Chromatography (TLC) with silica gel plates and UV detection (λ = 222 nm) . Key steps:

  • Calibration Curves : Prepare linear ranges (0.4–18 µg/spot) with R² > 0.99 .
  • Validation : Calculate LOD (1.11 µg/spot) and LOQ (3.36 µg/spot) per ICH guidelines .
  • Cross-Validation : Confirm results with HPLC-MS for high-sensitivity applications.

Advanced: What strategies mitigate bias when translating Acebutolol's in vitro findings to preclinical models?

Methodological Answer:
Implement translational triage :

  • Step 1 : Replicate in vitro results across ≥3 cell lines (e.g., adipocytes, hepatocytes, myocytes) .
  • Step 2 : Use murine models with diet-induced obesity to mimic human metabolic dysregulation .
  • Step 3 : Blind treatment groups and randomize animal assignments to reduce observer bias .

Basic: How to structure a research paper investigating Acebutolol's dual role in hypertension and diabetes?

Methodological Answer:
Follow IMRaD format with additions:

  • Introduction : Link JNK inhibition to insulin resistance, citing Maeda et al. (2002) .
  • Methods : Detail TNF-α pretreatment protocols and docking parameters .
  • Results : Subsection outcomes by mechanism (e.g., "Glucose Uptake," "JNK Phosphorylation") .
  • Discussion : Contrast Acebutolol's antidiabetic efficacy against historical concerns about β-blockers and glucose metabolism .

Advanced: How to optimize literature reviews for Acebutolol's repurposing potential?

Methodological Answer:
Adopt systematic review methods:

  • Search Strategy : Use Boolean terms (e.g., "Acebutolol AND (JNK OR glucose uptake)") across PubMed, Embase, and Web of Science .
  • Inclusion Criteria : Prioritize studies with molecular mechanistic data (e.g., kinase assays) over observational reports .
  • Data Synthesis : Tabulate EC₅₀ values, binding affinities, and clinical outcomes for cross-study comparison .

Advanced: What ethical considerations arise when designing human trials for Acebutolol repurposing?

Methodological Answer:

  • Participant Selection : Exclude patients with severe hypoglycemia history to avoid exacerbation .
  • Informed Consent : Disclose Acebutolol's off-label use and potential JNK-related side effects .
  • Monitoring : Implement weekly glucose tracking and adverse event reporting protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.